2-(Piperidin-4-yl)-6-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridine
Description
Properties
IUPAC Name |
2-piperidin-4-yl-6-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5/c1-2-13(10-18-7-1)14-3-4-15-19-16(20-21(15)11-14)12-5-8-17-9-6-12/h1-4,7,10-12,17H,5-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVUWDRVSLJCHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NN3C=C(C=CC3=N2)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Metal-Free Cyclization of Hydrazinylpyridines
A metal-free approach utilizes 2-hydrazinylpyridines and chloroethynylphosphonates. The pyridin-3-yl group is pre-installed on the hydrazinylpyridine precursor, which undergoes 5-exo-dig cyclization with chloroethynylphosphonates in the presence of K₂CO₃ (rt, 4 h) . Subsequent hydrolysis or cross-coupling introduces the piperidin-4-yl moiety. For instance, treatment with piperidin-4-ylmagnesium bromide in THF at −78°C achieves C-2 functionalization .
Example Reaction Pathway:
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2-Hydrazinyl-5-(pyridin-3-yl)pyridine + Chloroethynylphosphonate → Cyclized intermediate (85% yield).
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Intermediate + Piperidin-4-yl Grignard reagent → Target compound (68% yield) .
Suzuki-Miyaura Cross-Coupling
For late-stage diversification, a halogenated triazolopyridine intermediate undergoes Suzuki coupling. Starting with 6-bromo-2-(piperidin-4-yl)-[1, triazolo[1,5-a]pyridine , the pyridin-3-yl group is introduced via Pd-catalyzed coupling with pyridin-3-ylboronic acid (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) . This method offers regioselectivity and compatibility with sensitive functional groups.
Optimized Conditions:
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Catalyst: Pd(PPh₃)₄ (5 mol%)
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Base: Na₂CO₃ (2 eq)
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Solvent: DME/H₂O (3:1)
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Temperature: 80°C, 12 h
One-Pot Multicomponent Reactions
A scalable one-pot synthesis combines 2-cyanopyridine , piperidin-4-amine, and triazole precursors. In a representative procedure, 2-cyanopyridine reacts with piperidin-4-amine in acetic acid (120°C, 6 h) to form an imine intermediate, which cyclizes with 1,2,4-triazole-3-carboxylic acid under microwave irradiation (150°C, 20 min) . This method avoids isolation of intermediates, improving overall yield (62–70%) .
Advantages:
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Reduced purification steps.
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High functional group tolerance.
Post-Functionalization of Preformed Triazolopyridines
Post-synthetic modification is employed for introducing challenging substituents. For example, 2-chloro-6-(pyridin-3-yl)- triazolo[1,5-a]pyridine undergoes nucleophilic aromatic substitution with piperidin-4-amine in DMSO at 130°C (24 h, 65% yield) . This method is limited by the availability of halogenated precursors but ensures precise control over substitution patterns.
Limitations:
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Requires halogenated starting materials.
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High temperatures may degrade sensitive groups.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-4-yl)-6-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
2-(Piperidin-4-yl)-6-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridine has shown promise as a lead compound for the development of new pharmaceuticals. Its structural characteristics allow it to interact with various biological targets.
Anticancer Activity
Research indicates that compounds within this class may exhibit anticancer properties. A study demonstrated that derivatives of triazolo-pyridine compounds could inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary results suggest that it may possess significant antibacterial and antifungal properties, making it a candidate for further development in treating infectious diseases.
Neuropharmacology
Given the presence of the piperidine moiety, this compound may interact with neurotransmitter systems. Studies have indicated potential applications in treating neurological disorders such as anxiety and depression by modulating serotonin receptors.
Case Study: Serotonin Receptor Modulation
A case study highlighted the effects of triazolo-pyridines on serotonin receptor subtypes. The findings suggest that modifications to the piperidine ring can enhance selectivity and potency at these receptors, paving the way for new antidepressant therapies.
Agricultural Chemistry
There is emerging interest in the use of this compound as a pesticide or herbicide. Its ability to disrupt biological processes in pests could lead to the development of new agrochemicals that are more effective and environmentally friendly.
Table 1: Comparison of Biological Activities
Table 2: Structural Modifications and Their Effects
Mechanism of Action
The mechanism of action of 2-(Piperidin-4-yl)-6-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazolo-Pyridine Cores
Compound A : [1,2,4]Triazolo[1,5-a]pyridine derivatives (e.g., 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine)
- Structure : Lacks the piperidine and pyridin-3-yl substituents but retains the triazolo-pyridine core.
- Properties : Used as intermediates in drug synthesis. Bromine substitution at position 6 enhances electrophilic reactivity for further functionalization .
- Applications : Primarily in antimicrobial and anticancer agent development .
Compound B : Tosposertib (6-[2-(6-methylpyridin-2-yl)-5,6-dihydro-1H-imidazo[1,2-a]imidazol-3-yl][1,2,4]triazolo[1,5-a]pyridine)
- Structure : Shares the triazolo[1,5-a]pyridine core but includes an imidazoimidazole substituent.
- Properties : Serine/threonine kinase inhibitor with antifibrotic activity. The imidazoimidazole group enhances target specificity for kinase domains .
- Applications : Investigated for fibrotic disorders and cancer .
Compound C : 7-Bromo-2-isopropyl-[1,2,4]triazolo[1,5-a]pyridine
Analogues with Piperidine and Pyridine Substituents
Compound D : 3-Piperidin-3-yl-[1,2,4]triazolo[4,3-a]pyridine dihydrochloride
- Structure : Piperidine substituent at position 3 with a triazolo[4,3-a]pyridine core (isomeric to the target compound).
- Properties : Exhibits antimicrobial activity but lower solubility due to the triazolo[4,3-a]pyridine isomer .
- Applications : Antifungal and antibacterial agents .
Compound E : G922-0366 (2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-7-(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide)
Key Research Findings
Piperidine Substitution: Piperidin-4-yl groups improve pharmacokinetic profiles compared to non-cyclic amines (e.g., FK453 in ) by reducing metabolic degradation .
Pyridin-3-yl Role : Pyridin-3-yl enhances binding to kinase ATP pockets, as seen in dihydroorotate dehydrogenase inhibitors () .
Isomer Effects : Triazolo[1,5-a]pyridine isomers (vs. [4,3-a]) show superior solubility and target affinity due to planar geometry .
Biological Activity
2-(Piperidin-4-yl)-6-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C24H26N6O2S
- Molecular Weight : 462.57 g/mol
- CAS Number : 1202490-34-3
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triazole ring is known for its role in modulating enzyme activity and receptor interactions. Compounds containing triazole moieties have been reported to exhibit antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Research indicates that compounds similar to 2-(Piperidin-4-yl)-6-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridine possess notable antimicrobial properties. In a study evaluating a series of triazole derivatives, several compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance:
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 62.5 µg/ml |
| Compound B | S. aureus | 125 µg/ml |
These findings suggest that the triazole scaffold may enhance the antibacterial efficacy of the derivatives.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation markers in vitro. A study involving cultured macrophages demonstrated that treatment with this compound led to a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. The proposed mechanism involves the inhibition of NF-kB signaling pathways.
Case Study 1: Antifibrotic Activity
In a specific investigation into antifibrotic properties, derivatives of the triazole family were tested on hepatic stellate cells (HSC-T6). The results indicated that certain compounds exhibited better anti-fibrotic activities than established drugs like Pirfenidone. The most effective compounds had IC50 values ranging from 45 to 50 µM, demonstrating their potential as novel antifibrotic agents.
Case Study 2: Anticancer Properties
Another study explored the anticancer effects of related triazole compounds on various cancer cell lines. The results showed that these compounds induced apoptosis in cancer cells through caspase activation and modulation of Bcl-2 family proteins. This suggests a potential application in cancer therapy.
Q & A
Basic: How can synthetic routes for this compound be optimized to improve yield and purity?
Methodological Answer:
Synthesis optimization involves:
- Precursor Selection : Use 2-aminopyridine derivatives and substituted azides for cyclization under copper-catalyzed conditions (e.g., CuSO₄/Na ascorbate in DMSO at 80–100°C) .
- Reagent Ratios : Adjust stoichiometry of reactants (e.g., 1:1 molar ratio of aldehyde to malononitrile) to minimize side products .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate high-purity product .
- Scale-Up : Maintain inert atmospheres (N₂/Ar) and controlled heating to prevent decomposition during large-scale reactions .
Basic: What analytical techniques are critical for characterizing structural integrity and purity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions and ring fusion .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and detect trace impurities .
- Elemental Analysis : Validate molecular formula (C₁₆H₁₆N₆) and rule out hydrate/solvate formation .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry if crystalline forms are obtainable .
Advanced: How can contradictory biological activity data across studies be systematically addressed?
Methodological Answer:
Contradictions may arise from:
- Assay Variability : Standardize protocols (e.g., ATP-binding assays for kinase inhibition) and use positive controls (e.g., staurosporine) to normalize inter-lab variability .
- Solubility Effects : Pre-treat compounds with DMSO/cosolvents (≤0.1% v/v) to ensure uniform dissolution in cellular assays .
- Metabolic Stability : Compare half-life (t₁/₂) in liver microsomes (human vs. rodent) to identify species-specific degradation .
- Off-Target Interactions : Perform selectivity profiling against related enzymes (e.g., kinase panels) to exclude non-specific binding .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies of this scaffold?
Methodological Answer:
- Core Modifications : Synthesize analogs with varied substituents (e.g., pyridin-3-yl → pyridin-4-yl) to probe π-π stacking interactions .
- Bioisosteric Replacement : Replace piperidin-4-yl with morpholine or thiomorpholine to assess hydrogen-bonding impacts on target binding .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to align triazolo-pyridine cores with active sites (e.g., kinase ATP pockets) .
- In Vivo Correlation : Test analogs in rodent models (e.g., xenografts) to link in vitro IC₅₀ values to tumor growth inhibition .
Basic: What methodologies are recommended to assess solubility and stability in preclinical studies?
Methodological Answer:
- Solubility Screening : Use shake-flask method (pH 1.2–7.4 buffers) with UV-Vis quantification (λ = 254 nm) .
- Thermal Stability : Conduct TGA/DSC to identify decomposition temperatures (>200°C indicates suitability for long-term storage) .
- Photostability : Expose to UV light (ICH Q1B guidelines) and monitor degradation via HPLC .
- Solution Stability : Incubate in PBS (37°C, 24 hr) and quantify remaining compound by LC-MS .
Advanced: How can computational modeling guide the design of derivatives with enhanced target affinity?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., GROMACS) to identify stable binding poses and key residues (e.g., Asp86 in kinase targets) .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., -CF₃ vs. -Cl) to prioritize synthetic efforts .
- ADMET Prediction : Use SwissADME or ADMETlab to optimize logP (1–3), CNS permeability, and CYP450 inhibition profiles .
- QSAR Modeling : Train models on IC₅₀ datasets to correlate electronic descriptors (e.g., Hammett σ) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
